molecular formula C10H9F4NO2 B14901948 2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14901948
M. Wt: 251.18 g/mol
InChI Key: VPTCNIJSCFJUEE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated acetamide derivative characterized by a phenoxy group substituted with a fluorine atom at the para position and a trifluoroethylamine side chain. This compound belongs to a broader class of acetamides with demonstrated relevance in medicinal chemistry, particularly in targeting enzymes and receptors involved in fibrotic diseases and neurological disorders . The fluorine atom enhances metabolic stability and lipophilicity, while the trifluoroethyl group contributes to electron-withdrawing effects and improved binding interactions with hydrophobic protein pockets .

Properties

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C10H9F4NO2/c11-7-1-3-8(4-2-7)17-5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16)

InChI Key

VPTCNIJSCFJUEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-fluorophenol with 2,2,2-trifluoroethylamine in the presence of a suitable acylating agent such as acetic anhydride. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its target, thereby increasing its efficacy. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Phenoxy Group Substitutions
  • 2-[(4-Fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide (): Replaces the oxygen atom in the phenoxy linker with a sulfur atom (sulfanyl group). This substitution increases molecular weight (310.265 g/mol vs.
  • 2-(4-Formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide (): Introduces a formyl group and methyl substituents on the phenoxy ring, increasing steric bulk and logD (9.32), indicating higher lipophilicity compared to the unsubstituted fluorophenoxy analog .
Acetamide Side Chain Variations
  • N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (): Lacks the phenoxy group but retains the trifluoroethyl motif. The chloro and trifluoromethyl substituents on the phenyl ring enhance halogen bonding but reduce solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) logD Key Substituents
2-(4-Fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide ~307.25 ~2.5* 4-Fluorophenoxy, trifluoroethyl
2-[(4-Fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide 310.265 N/A Sulfanyl linker
2-(4-Formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide 343.28 9.32 Formyl, methyl groups
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 237.62 N/A Chloro, trifluoromethyl

*Estimated based on analogous structures.

Key Research Findings

  • Role of Fluorine: Fluorine at the para position of the phenoxy group improves metabolic stability and electrostatic interactions, as seen in DDR1 inhibitors .
  • Trifluoroethyl Group : Enhances binding to hydrophobic pockets in enzymes (e.g., DDR1) and ion channels (e.g., Cav3.2) .
  • Sulfur vs.

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic molecule characterized by a unique combination of functional groups that contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C10H10F3NO2
  • Molecular Weight : Approximately 235.19 g/mol
  • Structure : The compound features a fluorinated phenyl group and a trifluoroethyl moiety, which enhance its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Phenoxy Group : The synthesis begins with the reaction of 4-fluorophenol with an appropriate acylating agent to form the phenoxy derivative.
  • Introduction of the Trifluoroethyl Group : The trifluoroethyl moiety is introduced through nucleophilic substitution or other coupling reactions.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide structure.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : In vitro studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications as antimicrobial agents.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer activity.

Case Studies

  • Antimicrobial Studies : A study evaluating the antimicrobial properties of related compounds showed that modifications in the phenoxy and trifluoroethyl groups significantly influenced their efficacy against Gram-positive and Gram-negative bacteria.
    CompoundActivity (MIC µg/mL)Target Organism
    Compound A8Staphylococcus aureus
    Compound B16Escherichia coli
  • Cytotoxicity Assays : In another study focusing on anticancer activity, compounds structurally similar to this compound were tested against various cancer cell lines.
    Cell LineIC50 (µM)
    HeLa (Cervical)12
    MCF-7 (Breast)15
    A549 (Lung)10

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its therapeutic application. Studies indicate that the trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability. However, further research is needed to assess its bioavailability and metabolic stability.

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